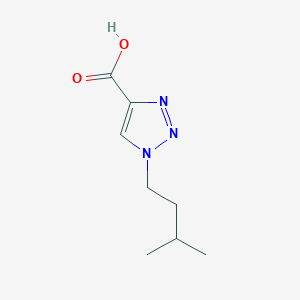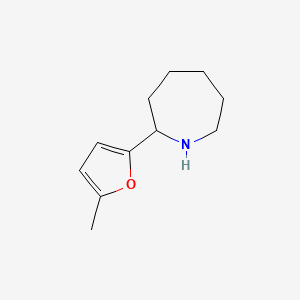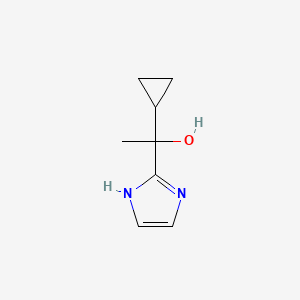
1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol
Übersicht
Beschreibung
“1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol” is a chemical compound. It contains a cyclopropyl group, an imidazole ring, and a hydroxyl group .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H12N2O . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 150.18 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Ionic Liquids
Protic hydroxylic ionic liquids featuring nitrogenous centers with variable basicity have been synthesized for applications such as electrolytes in energy devices. These liquids exhibit low glass transition temperatures and high conductivity under anhydrous conditions, indicating their potential in enhancing the performance of electrochemical devices (Shevchenko et al., 2017).
Crystallography and Structural Studies
Imidazole derivatives play a crucial role in crystallography to understand molecular interactions and structures. For example, the crystal structures of imidazole-containing compounds have been analyzed to investigate π-electron density localization and N–O···π(imidazole) interactions, providing insights into molecular electronics and materials science (Boechat et al., 2016).
Medicinal Chemistry
In the realm of medicinal chemistry, cyclopropane-based imidazole derivatives have been designed as selective agonists for specific receptors, demonstrating the importance of conformational restriction in enhancing drug selectivity and efficacy. For instance, a cyclopropane-based histamine derivative has shown significant binding affinity and agonist effect on the histamine H3 receptor, highlighting its potential in drug development (Kazuta et al., 2003).
Corrosion Inhibition
Imidazole-based molecules have been evaluated for their efficacy in inhibiting corrosion of carbon steel in acidic mediums. Studies have shown that derivatives such as [4-(1H-imidazole-1-yl)-phenyl]methanol and related compounds significantly improve corrosion resistance, suggesting their application in protecting industrial metal components (Costa et al., 2021).
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are known to interact with various biological targets, including enzymes, receptors, and proteins, which play crucial roles in numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . These changes can result in a wide range of biological effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, often through their interactions with enzymes, receptors, and other proteins . The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can significantly impact its bioavailability . Imidazole derivatives are generally highly soluble in water, which can enhance their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in the targets’ functions .
Action Environment
For example, the amphoteric nature of imidazole (it shows both acidic and basic properties) suggests that its activity could be influenced by the pH of its environment .
Biochemische Analyse
Biochemical Properties
1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known for its ability to coordinate with metal ions, which is essential for enzyme catalysis. This compound can act as a ligand, binding to metal ions in the active sites of enzymes, thereby influencing their catalytic activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can lead to enzyme inhibition or activation, changes in receptor activity, and alterations in gene expression. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and cell death. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound can influence metabolic flux by modulating the activity of metabolic enzymes, leading to changes in the levels of metabolites. For example, it can inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting their concentrations in cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments. The compound’s distribution can influence its biological activity, as its accumulation in specific tissues or organelles can enhance or inhibit its effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its role in cellular processes and its overall biological activity .
Eigenschaften
IUPAC Name |
1-cyclopropyl-1-(1H-imidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(11,6-2-3-6)7-9-4-5-10-7/h4-6,11H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIJIRIBKXYOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


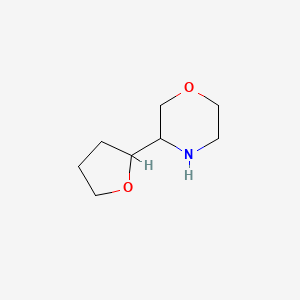
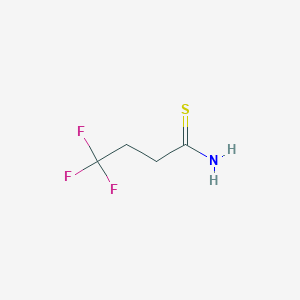
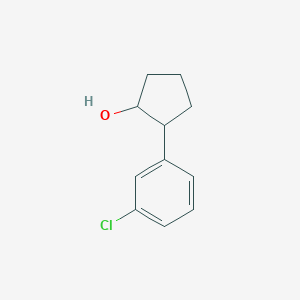
![Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B1422645.png)
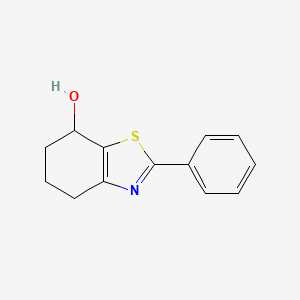


![[1-(Methylsulfanyl)cyclopropyl]methanol](/img/structure/B1422650.png)
![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1422653.png)
